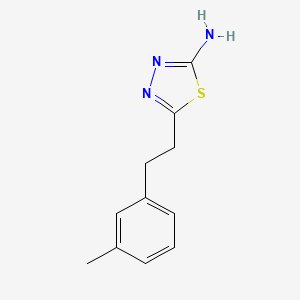

2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

5-[2-(3-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3S/c1-8-3-2-4-9(7-8)5-6-10-13-14-11(12)15-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |

InChI Key |

WBOOHIWPGZVXLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with 3-methylphenethyl bromide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

Reduction: Reduced amine derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxyl and sulfonyl groups (e.g., TS, TSF) enhance fluorescence and charge transfer, whereas nitro groups reduce adsorption in corrosion inhibition .

- Hydrophobicity : Aliphatic chains (e.g., 3-methylphenethyl) may improve pharmacokinetic properties but reduce fluorescence intensity compared to aromatic substituents .

- Biological Activity : Antiproliferative effects are prominent in dihydroxyphenyl derivatives, while antimicrobial activity is linked to halogenated or methoxy-substituted analogues .

Physicochemical Properties

Biological Activity

2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, neuroprotective, and other pharmacological effects.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | MIC = 32.6 μg/mL |

| Itraconazole | Antifungal | MIC = 47.5 μg/mL |

| Streptomycin | Antibacterial | Standard Reference |

| Fluconazole | Antifungal | Standard Reference |

Studies have reported that compounds with a phenyl or phenol group at the C-5 position of the thiadiazole ring demonstrate moderate to significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds VR24 and VR27 were synthesized and screened against HT-29 human colon cancer cells. These compounds showed significant inhibition of cell viability with GI50 values less than 10 µM .

Case Study: Colon Cancer

- Objective : To evaluate the anti-cancer efficacy of newly synthesized thiadiazole derivatives.

- Method : SRB assay was performed on HT-29 cells to assess viability.

- Results : Both VR24 and VR27 inhibited key biomarkers associated with colon cancer such as IL-6 and COX-2.

The findings suggest that these compounds may serve as promising candidates for future colon cancer therapies due to their ability to target specific molecular pathways involved in tumor growth .

Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have also been investigated. A study focused on a derivative known as 4BrABT demonstrated protective activity against neurotoxic agents like glutamate and cisplatin in neuronal cultures. The compound was shown to penetrate the blood-brain barrier effectively .

Neuroprotection Case Study

- Compound : 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole)

- IC50 Values : Demonstrated IC50 values ranging from 4.9 µM to 13 µM against various neurotoxic conditions.

- Mechanism : The anticancer effect was attributed to decreased DNA synthesis without inducing apoptosis in normal cells .

Other Biological Activities

Beyond antimicrobial and anticancer properties, derivatives of this compound exhibit a range of other biological activities:

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at the 2-position undergoes nucleophilic reactions, including acylation and Schiff base formation.

-

Acylation : Reaction with acetic anhydride in pyridine yields N-(5-(3-methylphenethyl)-1,3,4-thiadiazol-2-yl)acetamide (Table 1). This reaction proceeds via nucleophilic attack of the amino group on the acylating agent .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) in acetic acid produces imine derivatives .

Table 1: Acylation Reaction Data

| Product | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-acetyl derivative | Reflux, Ac₂O, pyridine, 2 h | 83 | 275–276 |

Electrophilic Aromatic Substitution (EAS) on the Thiadiazole Ring

The thiadiazole ring undergoes EAS at the 5-position due to electron-withdrawing effects of the heteroatoms.

-

Nitration : Treatment with nitric acid in sulfuric acid introduces nitro groups.

-

Sulfonation : Reacts with fuming sulfuric acid to form sulfonated derivatives .

Condensation and Cyclization Reactions

The amino group participates in cyclocondensation with carbonyl compounds:

-

Thiosemicarbazide Formation : Reacts with isothiocyanates under basic conditions to form thiosemicarbazides, which cyclize to 1,3,4-thiadiazoles under acidic conditions .

-

Heterocyclic Fusion : Condensation with tetrazole precursors forms fused bicyclic systems (e.g., tetrazolo-thiadiazoles) .

Diazotization and Azo Coupling

The amino group can be diazotized and coupled with electron-rich aromatics:

-

Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate.

-

Coupling with Phenols : Reacts with phenolic compounds (e.g., β-naphthol) to form brightly colored azo derivatives .

Table 2: Azo Coupling Reaction Example

| Diazonium Intermediate | Coupling Partner | Product Color | Application |

|-------------------------|------------------|---------------|

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted phenylhydrazines or thiocarbohydrazide derivatives. For example, reacting 3-methylphenethylamine with thiocarbohydrazide in the presence of phosphorus oxychloride under reflux yields the thiadiazole core . Optimization includes controlling temperature (80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst stoichiometry to achieve yields >90%. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- NMR : The amino group (–NH₂) appears as a singlet at δ 5.8–6.2 ppm (¹H NMR). The thiadiazole ring protons resonate at δ 7.1–7.5 ppm, while the 3-methylphenethyl group shows aromatic protons at δ 6.8–7.3 ppm and a methyl singlet at δ 2.3 ppm .

- IR : Stretching vibrations at 3300–3400 cm⁻¹ (N–H), 1600–1650 cm⁻¹ (C=N), and 690–710 cm⁻¹ (C–S) confirm functional groups .

- MS : Molecular ion peaks [M+H]⁺ at m/z 236.1 (calculated) match the molecular formula C₁₁H₁₃N₃S .

Q. What preliminary biological screening assays are suitable for this compound?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

- Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilic interactions .

- Docking : Simulate binding to targets like adenosine A₃ receptors (Glide/SP score < −8.0 kcal/mol indicates strong affinity). Substituents at the 5-position improve hydrophobic interactions with receptor pockets .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Substituent effects : A 3-methyl group may enhance membrane permeability but reduce solubility, leading to variable MIC values .

- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize false negatives. Cross-validate using orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Solubility : Introduce polar groups (e.g., –OH, –COOH) via nucleophilic substitution at the phenyl ring .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) increases plasma half-life .

Q. How do steric and electronic effects of the 3-methylphenethyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The 3-methyl group reduces accessibility for Suzuki-Miyaura coupling at the 5-position. Use bulky palladium ligands (e.g., SPhos) to mitigate this .

- Electronic effects : The methyl group donates electrons via induction, activating the thiadiazole ring for electrophilic substitutions (e.g., nitration at C-4) .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Impurities <0.1% are detectable at 254 nm .

- LC-MS/MS : MRM transitions (e.g., m/z 236 → 154) identify degradation products .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

- Core modifications : Compare activity of 5-(3-methylphenethyl) vs. 5-(4-chlorophenyl) analogs on COX-2 inhibition .

- Substituent libraries : Synthesize 10–15 derivatives with varying R-groups (e.g., –Br, –OCH₃) and correlate logP with IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.